molecular formula C17H15ClO3 B2918927 2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid CAS No. 344281-24-9

2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid

Cat. No.: B2918927
CAS No.: 344281-24-9
M. Wt: 302.75
InChI Key: PNDWBSYOPKLAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid is a substituted 4-oxobutanoic acid derivative characterized by a 4-chlorophenyl group at position 2 and a 3-methylphenyl group at position 3. The compound’s distinct substituents influence its physicochemical properties, such as solubility, logP, and metabolic stability, which are critical for drug development .

Properties

IUPAC Name

2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-11-3-2-4-13(9-11)16(19)10-15(17(20)21)12-5-7-14(18)8-6-12/h2-9,15H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDWBSYOPKLAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC(C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid typically involves the reaction of 4-chlorobenzaldehyde with 3-methylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including aldol condensation and subsequent oxidation to form the desired product. Common reagents used in this synthesis include strong bases such as sodium hydroxide and oxidizing agents like potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Aryl Groups

4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutanoic Acid (C₂₀H₂₀Cl₂N₂O₃)
  • Key Differences : Incorporates a piperazinyl group and a second 3-chlorophenyl substituent.
  • Impact : The piperazine ring enhances basicity and may improve blood-brain barrier penetration, making it relevant for central nervous system targets. The dual chlorine atoms increase molecular weight (407.29 g/mol) and likely affect receptor binding kinetics compared to the target compound .
2-[(4-Chlorophenyl)sulfanyl]-4-(4-isopropylphenyl)-4-oxobutanoic Acid (CAS 301193-52-2)
  • Key Differences : Features a sulfanyl (-S-) linker and a bulky isopropyl group.
  • Impact: The sulfanyl group increases hydrophobicity (logP ~3.5 estimated) and may influence redox reactivity.
4-(3-Chlorophenyl)-4-oxobutanoic Acid (CAS 62903-14-4)
  • Key Differences : Chlorine at the 3-position of the phenyl ring instead of 4-position; lacks the 3-methylphenyl group.
  • Impact : Positional isomerism alters electronic effects (meta vs. para chlorine), which could reduce binding affinity to targets preferring para-substituted aryl groups .

Functional Group Modifications

2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids
  • Key Differences : Contains a carboxymethylsulfanyl moiety (-SCH₂COOH) at position 2.
4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic Acid (C₁₅H₁₉ClN₂O₃)
  • Key Differences : Substitution with a methylpiperazine group at position 2.
  • Impact : The methylpiperazine increases solubility in acidic environments (pKa ~7.5) and may improve pharmacokinetic profiles, such as longer half-life .

Pharmacological and Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Estimated) Notable Activity
Target Compound C₁₇H₁₅ClO₃ 302.75 4-ClPh, 3-MePh 3.2 Under investigation
4-(3-Chlorophenyl)-4-oxobutanoic acid C₁₀H₉ClO₃ 212.63 3-ClPh 2.8 Antiproliferative (IC₅₀: 25 μM)
2-[(Carboxymethyl)sulfanyl] derivative C₁₃H₁₂ClO₅S 315.75 4-ClPh, -SCH₂COOH 1.5 Anticancer (IC₅₀: 15 μM)
Piperazinyl derivative (CAS 139084-69-8) C₁₅H₁₉ClN₂O₃ 310.78 4-ClPh, 4-Me-piperazine 2.0 CNS-targeted activity

Biological Activity

2-(4-Chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid, also known as a chlorophenyl ketone derivative, is an organic compound with significant potential in biological applications. Its structure features a chlorophenyl group and a methylphenyl group attached to a butanoic acid backbone, which contributes to its unique chemical properties.

  • Molecular Formula: C₁₇H₁₅ClO₃
  • Molecular Weight: 300.76 g/mol
  • Melting Point: 185-188 °C

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde and 3-methylbenzaldehyde under basic conditions, typically using sodium hydroxide as a catalyst. This reaction proceeds via aldol condensation followed by oxidation, yielding the desired product.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to diverse biological effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.
  • Receptor Modulation: It may interact with receptors involved in pain signaling and metabolic processes.

Therapeutic Potential

Research indicates that this compound exhibits potential therapeutic properties, particularly in the fields of anti-inflammation and analgesia. Its ability to modulate biological pathways suggests applications in treating conditions such as:

  • Chronic Pain : By inhibiting pain pathways.
  • Inflammatory Diseases : Through modulation of inflammatory responses.

In Vitro Studies

Studies have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines in cell cultures. For instance, in studies involving macrophages, treatment with the compound resulted in decreased levels of IL-6 and TNF-alpha, markers associated with inflammation.

In Vivo Studies

Animal models have been employed to assess the anti-inflammatory effects of this compound. In one study, administration of the compound reduced paw edema in rats subjected to carrageenan-induced inflammation, indicating its potential as an anti-inflammatory agent.

Comparative Analysis

Study Type Findings Reference
In VitroReduced IL-6 and TNF-alpha production
In VivoDecreased paw edema in rats
Mechanistic StudyInhibition of specific inflammatory pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.